(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
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Overview
Description
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyl group, a nitrophenyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate typically involves the esterification of (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is typically heated under reflux, and the product is purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: (S)-Methyl 2-oxo-3-(4-nitrophenyl)propanoate.
Reduction: (S)-Methyl 2-hydroxy-3-(4-aminophenyl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity for its targets. Additionally, the ester group can undergo hydrolysis to release the active (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid, which may exert biological effects through its interaction with enzymes and receptors.
Comparison with Similar Compounds
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate can be compared with other similar compounds, such as:
(S)-Methyl 2-hydroxy-3-(4-aminophenyl)propanoate: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
(S)-Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate: The presence of a methoxy group instead of a nitro group can affect the compound’s electronic properties and its interactions with molecular targets.
(S)-Methyl 2-hydroxy-3-(4-chlorophenyl)propanoate: The chloro group can influence the compound’s lipophilicity and its ability to cross biological membranes.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-3-(4-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-16-10(13)9(12)6-7-2-4-8(5-3-7)11(14)15/h2-5,9,12H,6H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZXMVGZGJXQOB-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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